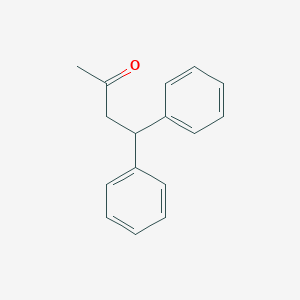

4,4-Diphenylbutan-2-one

Description

Significance and Context within Organic Chemistry

The importance of 4,4-diphenylbutan-2-one in organic chemistry stems from its role as a versatile building block and a subject of study for fundamental chemical principles. The presence of a carbonyl group and two phenyl rings allows it to undergo a variety of chemical transformations. biosynth.com It is utilized as a reagent in the synthesis of more complex organic molecules and serves as an intermediate in numerous organic reactions. smolecule.com The reactivity of the ketone group, combined with the electronic and steric effects of the diphenyl groups, makes it a valuable substrate for investigating reaction mechanisms.

Overview of Research Trajectories

Research involving this compound has explored several avenues. A primary focus has been on its synthesis, with various methods developed to produce the compound efficiently. Another significant area of research is its chemical reactivity, including oxidation, reduction, and substitution reactions. The compound and its derivatives are also studied for their potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound are being investigated for their potential as therapeutic agents. solubilityofthings.com Furthermore, the structural and electronic properties of this molecule and its analogs continue to be a subject of academic inquiry. solubilityofthings.com

Detailed Research Findings

Synthesis of this compound

One of the most efficient methods for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. This method involves the reaction of an aryl iodide, such as iodobenzene, with an α,β-unsaturated ketone. The use of a hydrotalcite-supported palladium catalyst (HT/Pd(0)) in acetonitrile, with piperidine (B6355638) and formic acid as additives, has been reported to achieve a high yield of 98%. Other synthetic approaches include Grignard reactions, involving the reaction of phenylmagnesium bromide with butan-2-one, and various acylation reactions. smolecule.com

Chemical Reactions and Derivatives

The ketone functional group in this compound is central to its reactivity. It readily participates in nucleophilic additions with reagents like Grignard reagents or hydrides (e.g., NaBH₄) to form secondary alcohols such as 4,4-diphenylbutan-2-ol. chemsrc.com Condensation reactions with primary amines can lead to the formation of Schiff bases. The compound can also undergo oxidation to yield carboxylic acids or be reduced to its corresponding alcohol.

Furthermore, this compound serves as a precursor for various derivatives. For example, its hydroxylated derivative, 4-hydroxy-4,4-diphenylbutan-2-one, is known to form two-dimensional crystalline sheets through intermolecular interactions. researchgate.netqut.edu.au The synthesis of this hydroxy ketone can be used to demonstrate the application of the ethylene (B1197577) ketal as a protecting group. ed.gov Brominated derivatives, such as 1,4-dibromo-1,4-diphenylbutane-2,3-dione, have been synthesized and studied for their inhibitory effects on mammalian carboxylesterases. nih.gov

Physical and Chemical Properties

This compound is a solid at room temperature and appears as white flakes. fishersci.com Its physical and chemical properties are well-documented and are crucial for its characterization and application in various chemical processes.

Interactive Table of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O | biosynth.com |

| Molecular Weight | 224.30 g/mol | biosynth.com |

| Melting Point | 170-171 °C | chemicalbook.com |

| Boiling Point | 328.8°C at 760 mmHg | |

| Density | 1.037 g/cm³ | |

| Refractive Index | 1.555 |

Spectroscopic Data

The structural integrity of this compound is confirmed using various spectroscopic techniques.

¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons in the range of δ 7.2–7.4 ppm and the protons adjacent to the ketone at δ 2.8–3.2 ppm. A detailed spectrum shows peaks at δ 7.31–7.15 (m, 10H), 4.59 (t, J = 7.6 Hz, 1H), 3.18 (d, J = 7.5 Hz, 2H), and 2.08 (s, 3H). uva.nl

¹³C NMR: The carbon-13 NMR spectrum is characterized by a signal for the carbonyl carbon between δ 208–210 ppm. A more specific analysis reveals peaks at δ 206.8, 143.8, 128.6, 127.7, 126.4, 49.7, 46.0, and 30.6. uva.nl

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and fragmentation patterns of the compound.

X-ray Crystallography: This technique helps in understanding the stereoelectronic effects of the diphenyl groups.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diphenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHXYKLKNOEKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202421 | |

| Record name | 4,4-Diphenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-60-9 | |

| Record name | 4,4-Diphenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diphenyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5409-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Diphenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-diphenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Diphenyl-2-butanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39ARQ75GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4,4-Diphenylbutan-2-one

The synthesis of this compound can be achieved through various established chemical routes. These methods often involve the formation of carbon-carbon bonds and the manipulation of functional groups to construct the desired molecular architecture.

Adaptations of Prior Methods for Preparation

The preparation of this compound has been accomplished by adapting previously reported synthetic methods. One such adaptation involves the reaction of ethyl acetoacetate (B1235776) to ultimately produce 4,4-diphenyl-3-buten-2-one (B14743164), a dehydrated analog of the target molecule. researchgate.netscribd.com This multi-step process includes the protection of a ketone, a Grignard reaction, and subsequent dehydration. scribd.com A notable modification to this procedure is the substitution of the carcinogenic solvent benzene (B151609) with toluene (B28343) during the ketal formation step. researchgate.net Furthermore, altering the Grignard workup from a simple water quench to one with dilute acid can shorten the experimental sequence by circumventing the isolation and separate deprotection of the intermediate hydroxyketal. researchgate.net Another reported method for synthesizing this compound utilizes a palladium-catalyzed cross-coupling reaction. This approach involves the reaction of aryl iodides, such as iodobenzene, with α,β-unsaturated ketones in the presence of a hydrotalcite-supported palladium catalyst (HT/Pd(0)). This method has been reported to achieve a high yield of 98% under optimized conditions.

Multi-Step Synthesis with Protecting Groups

Multi-step syntheses are frequently employed to construct complex organic molecules like this compound, often necessitating the use of protecting groups to mask reactive functional groups. chegg.comresearchgate.net A protecting group temporarily blocks a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. researchgate.net For a protecting group to be effective, it must be easily and selectively introduced, stable to the subsequent reaction conditions, and readily removable in high yield. researchgate.net

A common starting material for a multi-step synthesis of a related compound, 4,4-diphenyl-3-buten-2-one, is ethyl acetoacetate, which possesses both a ketone and an ester functional group. aroonchande.com Both of these groups are susceptible to reaction with Grignard reagents. aroonchande.com To achieve selective reaction at the ester group, the more reactive ketone group is protected. chegg.comaroonchande.com

The ethylene (B1197577) ketal is a widely used protecting group for ketones and aldehydes. chegg.com In the synthesis of 4,4-diphenyl-3-buten-2-one from ethyl acetoacetate, the ketone carbonyl group is protected by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). chegg.comaroonchande.com This reaction forms a cyclic ketal, which is stable to the conditions of the subsequent Grignard reaction. aroonchande.com The formation of the ketal is an equilibrium process, and water is removed, often using a Dean-Stark trap, to drive the reaction to completion. chegg.comaroonchande.com

The protected ethyl acetoacetate, now an acetal (B89532) ester, can then react with a Grignard reagent, such as phenylmagnesium bromide. researchgate.netscribd.com The Grignard reagent selectively attacks the ester functional group, leading to the formation of a tertiary alcohol after an aqueous workup. aroonchande.com

Following the Grignard reaction, the protecting group is removed, and the tertiary alcohol may undergo dehydration. The removal of the ethylene ketal protecting group is typically achieved through acid-catalyzed hydrolysis. aroonchande.com This process regenerates the ketone functional group. youtube.com

The conditions of the workup can influence the final product. An aqueous acid workup can simultaneously remove the ketal protecting group and lead to the formation of the tertiary alcohol. researchgate.net Subsequent dehydration of the resulting β-hydroxy ketone under acidic conditions yields the α,β-unsaturated ketone, 4,4-diphenyl-3-buten-2-one. aroonchande.comvulcanchem.com The dehydration reaction proceeds through an E1 elimination mechanism involving a carbocation intermediate. psu.edu The formation of the more stable conjugated system drives this elimination.

Conversely, careful control of the reaction conditions during the workup can allow for the isolation of the hydroxy ketone intermediate, 4-hydroxy-4,4-diphenylbutan-2-one. researchgate.net This can be achieved by using a dilute acid workup, which can prevent the concurrent dehydration reaction. researchgate.net

| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Transformation |

| Protection | Ethyl acetoacetate, ethylene glycol, p-TsOH, toluene/hexanes, Dean-Stark trap | Ethyl acetoacetate ethylene ketal | Selective protection of the ketone as a cyclic ketal. chegg.comaroonchande.com |

| Grignard Reaction | Ethyl acetoacetate ethylene ketal, phenylmagnesium bromide, dry diethyl ether | Tertiary alcohol intermediate (protected) | Carbon-carbon bond formation via nucleophilic attack on the ester. aroonchande.com |

| Deprotection/Hydrolysis | Tertiary alcohol intermediate, aqueous acid (e.g., HCl) | 4-Hydroxy-4,4-diphenylbutan-2-one | Removal of the ketal protecting group to regenerate the ketone. researchgate.netaroonchande.com |

| Dehydration | 4-Hydroxy-4,4-diphenylbutan-2-one, acid catalyst (e.g., HCl), heat | 4,4-Diphenyl-3-buten-2-one | Elimination of water to form a conjugated α,β-unsaturated ketone. aroonchande.comvulcanchem.com |

Condensation Reactions

Condensation reactions provide another avenue for the synthesis of this compound and its derivatives. One reported method involves the aldol (B89426) condensation of two equivalents of benzaldehyde (B42025) with acetone (B3395972). smolecule.com This reaction, however, would lead to dibenzylideneacetone (B150790) and not the target molecule. A more relevant condensation approach would involve the reaction of a suitable enolate with a diphenylmethyl electrophile.

Another synthetic strategy utilizes the condensation of 4,4'-diphenyl-2-butanone with chloride, which can lead to trifluoromethylthiolation products. biosynth.com While not a direct synthesis of the parent compound, this demonstrates the reactivity of the ketone for further functionalization.

Reductive Coupling and Dimerization

Reductive coupling and dimerization reactions represent a less common but plausible approach to constructing the 4,4-diphenylbutanone skeleton. While specific examples for the direct synthesis of this compound via this method are not prevalent in the provided search results, the principles of such reactions can be applied. For instance, the reductive coupling of two molecules of a suitable styrene (B11656) derivative or the dimerization of a benzyl (B1604629) radical could theoretically lead to the desired carbon framework, which could then be further oxidized to the ketone.

A related concept is the diboron-enabled scribd.comscribd.com-sigmatropic rearrangement of azonaphthalenes to synthesize BINAM derivatives. nih.gov This process involves the reductive homocoupling of two azonaphthalene molecules, creating a new axial bond in a single step. nih.gov While the substrates are different, this illustrates the power of reductive coupling strategies in forming complex molecular architectures. nih.gov

Ring-Opening Reactions of Epoxides

This compound has been identified as a reagent in the synthesis and subsequent ring-opening reactions of monofluorinated epoxides. chemicalbook.com Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. nih.gov Their reactions, particularly ring-opening, are fundamental in organic synthesis for creating functionalized molecules in a stereospecific manner. nih.govmdpi.com

The process involves the reaction of an epoxide with a nucleophile, which can be catalyzed by either acid or base. transformationtutoring.com In acid-catalyzed openings, the nucleophile typically attacks the more substituted carbon atom, while strong nucleophiles in neutral or basic conditions attack the less substituted carbon. transformationtutoring.comyoutube.com The utility of this compound in this context points to its application in procedures designed to produce complex fluorinated compounds, which are of growing importance in pharmaceutical and materials science. chemicalbook.comrsc.org The ketone moiety can be transformed to create a suitable nucleophile or electrophile that interacts with the epoxide ring.

Use as a Reagent in Other Syntheses

Beyond its involvement with epoxides, this compound serves as a key intermediate and reagent in various other organic reactions. smolecule.com It is utilized in the preparation of more complex molecules, leveraging the reactivity of its ketone group and the adjacent methylene (B1212753) protons.

One notable application is in the synthesis of β-unsaturated ketones. biosynth.com This transformation can be achieved through a dehydration reaction of the corresponding β-hydroxy ketone, which can be formed from this compound. Additionally, it has been proposed as a reagent for the synthesis of rhenium complexes. biosynth.com This process involves reacting this compound with a chloride, followed by the addition of a ligand such as a β-unsaturated ketone, demonstrating its utility in organometallic chemistry. biosynth.com

Advanced Synthetic Strategies

Catalytic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several advanced catalytic strategies are relevant to the synthesis and transformation of this compound and related structures.

Metalloradical catalysis (MRC) has emerged as a powerful strategy for controlling radical reactions, enabling transformations that are difficult to achieve with conventional methods. nih.gov Cobalt(II)-based metalloradical systems are particularly effective in intramolecular C-H alkylation reactions. nih.govusf.edu These catalysts operate through a one-electron, stepwise radical mechanism, activating substrates homolytically to generate metal-entangled organic radicals that guide the reaction pathway. nih.gov

A key application of this catalysis is the stereoselective construction of cyclic compounds. nih.govrsc.org For instance, the asymmetric 1,4-C–H alkylation of α-aryldiazoketones, such as the derivative 1-diazo-1,4-diphenylbutan-2-one, can be used to construct chiral cyclobutanones. nih.gov The process, supported by a chiral amidoporphyrin ligand, involves a 1,4-hydrogen atom abstraction (HAA) followed by a radical substitution step. nih.gov This methodology is noted for its operational simplicity, mild reaction conditions, and high stereoselectivity. usf.edunih.gov

Table 1: Overview of Co(II)-Catalyzed Asymmetric 1,4-C–H Alkylation

| Substrate Type | Catalyst System | Key Steps | Product Type | Ref. |

|---|

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts used in a wide array of chemical transformations. researchgate.netuni-regensburg.de One of their significant applications is in the synthesis of α,δ-diketones. researchgate.netacs.org A relevant example is the synthesis of 1-(4-methoxyphenyl)-2,4-diphenylbutane-1,4-dione from p-methoxybenzaldehyde and E-chalcone, a product structurally related to this compound. acs.org

The catalytic cycle, as elucidated by Density Functional Theory (DFT) studies, begins with the nucleophilic attack of the NHC on an aldehyde to form a zwitterionic tetrahedral intermediate. acs.org This intermediate then undergoes proton transfer to form the critical Breslow intermediate. The Breslow intermediate subsequently participates in a 1,4-umpolung addition to an acceptor like E-chalcone. A final proton shift releases the NHC catalyst and yields the α,δ-diketone product. acs.org This strategy showcases the ability of NHCs to mediate complex bond formations under mild conditions. researchgate.netacs.org

Polyoxometalates (POMs) are large, anionic metal-oxygen clusters that can function as effective catalysts in photoredox reactions. researchgate.net They have been employed in the one-pot synthesis of 1,4-diphenyl substituted butane-1,4-diones from styrene under UV light. researchgate.net This method provides an economical and scalable route to diketones that are structurally analogous to this compound. researchgate.net

The catalytic activity of POMs, such as those based on molybdenum (Mo) and tungsten (W), stems from their ability to generate radicals upon photo-irradiation. researchgate.net The process involves the tail-to-tail dimerization of styrene, followed by oxidation of the dimerized product to form the 1,4-dione. researchgate.net Photoredox catalysis, in general, offers a sustainable platform for generating highly reactive radical species under mild conditions, enabling challenging chemical transformations. sioc-journal.cn

Table 2: Catalytic Systems for Diketone Synthesis

| Catalytic Strategy | Catalyst Type | Reactants | Product Type | Ref. |

|---|---|---|---|---|

| N-Heterocyclic Carbene Catalysis | NHC (e.g., derived from triazolium salt) | Aldehyde, E-Chalcone | α,δ-Diketone | acs.org |

Palladium-catalyzed Hydrogenation

A highly efficient method for the synthesis of this compound involves a palladium-catalyzed reaction. Specifically, the use of a hydrotalcite-supported palladium (HT/Pd(0)) catalyst has been shown to produce the target compound in high yields. This process typically involves the reaction of an aryl halide, such as iodobenzene, with an α,β-unsaturated ketone. The reaction proceeds via a tandem cross-coupling and hydrogenation mechanism, where the catalyst is recyclable for several cycles without a significant drop in its activity.

| Catalyst | Reactants | Solvent | Yield | Reference |

| Hydrotalcite-supported Palladium (HT/Pd(0)) | Iodobenzene, α,β-unsaturated ketone | Acetonitrile | 98% |

Stereoselective Synthesis

The stereoselective synthesis of this compound, to produce a specific stereoisomer, is a more complex challenge. While direct stereoselective methods for this specific ketone are not extensively documented, principles from asymmetric synthesis of related compounds can be applied. For instance, the use of chiral auxiliaries or catalysts in reactions involving prochiral starting materials is a common strategy. acs.orgnih.gov

One potential approach involves the asymmetric reduction of a suitable precursor. For example, the reduction of a prochiral diketone or an unsaturated ketone precursor using a chiral reducing agent, such as a borane (B79455) reagent with a chiral oxazaborolidine catalyst, could yield an enantiomerically enriched product. acs.orgru.nl Another strategy could involve the stereoselective alkylation of a chiral enolate equivalent.

Although no specific examples for this compound are provided in the literature, the table below summarizes general approaches to stereoselective synthesis that could be adapted.

| Method | Precursor Type | Chiral Inducer | Potential Outcome |

| Asymmetric Hydrogenation | α,β-Unsaturated Ketone | Chiral Phosphine Ligand with a Metal Catalyst | Enantiomerically enriched this compound |

| Asymmetric Aldol Reaction | Aldehyde and Ketone | Chiral Amine Catalyst | Diastereomerically and enantiomerically enriched aldol adduct, a precursor to the target ketone |

| Enzymatic Reduction | Prochiral Diketone | Alcohol Dehydrogenase | Enantiomerically pure hydroxyketone, which can be further converted |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.

The aforementioned palladium-catalyzed synthesis on a hydrotalcite support aligns with green chemistry principles due to the catalyst's recyclability, which reduces waste. Furthermore, exploring the use of water as a solvent, in place of more hazardous organic solvents, is a key aspect of green chemistry. While not specifically reported for this compound, water has been successfully used as a solvent for the synthesis of other ketones.

The use of visible light as an energy source for chemical reactions is another green approach. Photocatalytic methods can often be conducted under milder conditions and can utilize abundant and non-toxic reagents.

| Green Chemistry Principle | Application in Ketone Synthesis | Potential for this compound Synthesis |

| Use of Renewable Resources | Synthesis from biomass-derived precursors | Exploration of bio-based starting materials |

| Use of Safer Solvents | Water as a reaction medium | Development of aqueous synthetic routes |

| Catalysis | Recyclable catalysts, biocatalysts | Use of supported metal catalysts, enzymes |

| Energy Efficiency | Photochemical and microwave-assisted reactions | Investigation of light-driven or microwave-promoted synthesis |

Reactivity and Reaction Mechanisms

The reactivity of this compound is largely dictated by the presence of the ketone functional group and the two phenyl rings. It can undergo a variety of chemical transformations, including oxidation and reduction reactions.

Oxidative Transformations

Oxidative reactions of this compound can lead to the formation of various derivatives, including carboxylic acids. This section explores specific oxidative transformations.

While there are no direct reports of oxidative ring-opening reactions of this compound itself, this type of reaction can be a powerful tool in the synthesis of ketones from cyclic precursors. For example, the oxidative cleavage of a carbon-carbon double bond in a cyclic alkene can yield a dicarbonyl compound. libretexts.org This strategy could be employed to synthesize precursors to this compound.

A hypothetical synthetic route could involve the oxidative ring-opening of a suitably substituted cyclobutene (B1205218) or cyclopentene (B43876) derivative. Ozonolysis, followed by a reductive or oxidative work-up, is a common method for such transformations. libretexts.org Another approach involves the ring-opening of donor-acceptor cyclopropanes. cdnsciencepub.comresearchgate.net

| Ring-Opening Reaction | Substrate Type | Reagents | Product Type |

| Ozonolysis | Cyclic Alkene | Ozone, followed by a work-up agent | Dicarbonyl compound |

| Oxidative Cleavage of Epoxides | Epoxide | Oxidizing agent (e.g., periodic acid) | Aldehydes or Ketones |

| Ring-Opening of Cyclopropanes | Donor-Acceptor Cyclopropane | Lewis Acid or Nucleophile | Functionalized acyclic compound |

The photooxygenation of aldehydes is a photochemical process that can lead to the formation of various oxygenated products. While the direct synthesis of this compound via this method has not been reported, the general principles can be considered for the synthesis of related structures or precursors.

The reaction typically involves the use of a photosensitizer and light to generate singlet oxygen, which then reacts with the aldehyde. The initial product is often a hydroperoxide, which can then be converted to other functional groups. For instance, the α-photooxygenation of a chiral aldehyde could be a step in a synthetic sequence to produce a chiral alcohol or ketone.

A potential, though not documented, pathway to a precursor of this compound could involve the photooxygenation of an aldehyde such as 3,3-diphenylpropanal. The resulting hydroperoxide could then be transformed into a functional group that facilitates the introduction of the final methyl group to complete the butanone structure.

Reduction and Hydrogenation Reactions

The ketone moiety in this compound is susceptible to reduction, a fundamental transformation that converts it into the corresponding secondary alcohol, 4,4-diphenylbutan-2-ol. libretexts.org This reaction can be accomplished using various reducing agents and methodologies, including metal hydride reagents and catalytic hydrogenation.

Commonly used metal hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Catalytic hydrogenation is another efficient method for reducing ketones. chemistrytalk.org This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. libretexts.orgchemistrytalk.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum (Pt) are frequently employed. chemistrytalk.org The reaction typically occurs on the surface of the metal catalyst, which adsorbs both the hydrogen gas and the ketone, facilitating the hydrogen transfer. chemistrytalk.org Asymmetric hydrogenation techniques, using chiral catalysts, can be employed to produce specific enantiomers of the resulting alcohol, which are valuable intermediates in the synthesis of biologically active compounds. nih.gov For instance, the asymmetric hydrogenation of related enol acetates has been used to synthesize chiral 1,4-diphenylbutan-2-yl acetate (B1210297) with high enantioselectivity. scispace.com

| Method | Reagent/Catalyst | Product from this compound | Key Features |

|---|---|---|---|

| Metal Hydride Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 4,4-Diphenylbutan-2-ol | Common laboratory method; NaBH₄ is more selective for ketones over esters. |

| Catalytic Hydrogenation | H₂ with Raney Nickel, Pd/C, or Pt | 4,4-Diphenylbutan-2-ol | Industrially scalable, high yields, uses H₂ gas. chemistrytalk.orgrsc.org |

| Asymmetric Hydrogenation | H₂ with Chiral Ru or Ir complexes | (R)- or (S)-4,4-Diphenylbutan-2-ol | Produces enantiomerically enriched or pure alcohols. nih.gov |

Halogenation and Functionalization

The structure of this compound allows for functionalization at several positions. The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, enabling functionalization at the α-position.

Halogenation is a common α-functionalization reaction. Studies on the related compound 1,4-diphenylbutane-1,4-dione have shown that bromination can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). researchgate.netasianpubs.org These reactions typically proceed via an enol or enolate intermediate and can lead to the formation of α-bromo ketones. researchgate.net Applying this to this compound would result in the formation of 3-bromo-4,4-diphenylbutan-2-one. The reaction conditions can influence the outcome, potentially leading to mono- or di-halogenated products.

Beyond the α-carbon, the two phenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups such as nitro, halogen, or acyl groups onto the aromatic rings.

Cyclization and Rearrangement Processes

The carbon skeleton of this compound and its derivatives can undergo various cyclization and rearrangement reactions, often promoted by acidic or basic conditions. Under strong acidic conditions, an intramolecular Friedel-Crafts type reaction could occur, where the enol form of the ketone or a related carbocation intermediate attacks one of the phenyl rings, leading to the formation of a cyclic product, such as a substituted tetralone.

Rearrangement reactions are also possible for related structures. For example, the pinacol (B44631) rearrangement, a classic acid-catalyzed reaction, converts 1,2-diols into ketones or aldehydes. core.ac.uk The rearrangement of 2-methyl-1,1-diphenylpropane-1,2-diol (B11996256) yields 3,3-diphenylbutan-2-one, an isomer of the title compound, highlighting the migratory aptitude of phenyl groups. core.ac.uk Another relevant process is the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. orgsyn.org While not directly applicable to this compound itself, it demonstrates a key cyclization pathway for related difunctional molecules. orgsyn.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key method for both synthesizing and functionalizing this compound. wikipedia.org The synthesis of this compound itself can be achieved through a palladium-catalyzed reaction between an aryl halide (like iodobenzene) and an α,β-unsaturated ketone.

Furthermore, the phenyl rings of the molecule can be modified using cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, can be used to introduce new aryl or alkyl groups onto the phenyl rings of a related structure, 4-hydroxy-4,4-diphenylbutan-2-one. vulcanchem.com This suggests that if this compound were first halogenated on one of its phenyl rings, it could then serve as a substrate in Suzuki-Miyaura, Heck, or Sonogashira reactions to synthesize more complex derivatives. eie.grnih.gov

| Reaction Type | Coupling Partners | Catalyst | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Complex | Functionalization of the phenyl rings. vulcanchem.com |

| Heck Reaction | Aryl Halide + Alkene | Palladium Complex | Synthesis of derivatives by C-C bond formation on the phenyl rings. eie.gr |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium/Copper Complex | Introduction of alkynyl groups onto the phenyl rings. eie.gr |

Photochemical Reactions and Mechanisms

The presence of aromatic chromophores (the phenyl groups) and a carbonyl group makes this compound and related structures susceptible to photochemical reactions. Upon absorption of ultraviolet light, the molecule is promoted to an excited electronic state, from which it can undergo various transformations not typically observed under thermal conditions.

Biradical Intermediacy in Photochemistry

A significant area of investigation for molecules containing a diphenylalkane framework is the photochemical generation of biradical (or diradical) intermediates. For example, the photolysis of precursors like 1,4-dichloro-1,4-diphenylbutane can generate a 1,4-diphenyl-1,4-butanediyl biradical. acs.org This highly reactive intermediate can then undergo several competing reactions, such as cyclization to form 1,2-diphenylcyclobutane (B1205685) or fragmentation to produce styrene. acs.org The study of these biradicals provides fundamental insights into reaction mechanisms and the conformational behavior of flexible molecules. acs.org The photochemistry of ketones often involves the Norrish Type I or Type II reactions, which also proceed through biradical intermediates, suggesting that irradiation of this compound could lead to complex product mixtures via such pathways.

Singlet Oxygen Generation and Reaction

While this compound itself is not a primary photosensitizer for generating singlet oxygen (¹O₂), its derivatives can participate in reactions with this highly reactive form of oxygen. researchgate.netscripps.edu Singlet oxygen is typically generated by irradiating a photosensitizer (like Rose Bengal or Methylene Blue) in the presence of ground-state triplet oxygen. scripps.edu

Derivatives of 1,4-diphenylbutane (B89690) have been shown to react with singlet oxygen. For example, reaction with ¹O₂ followed by in situ reduction can lead to the formation of diols with high diastereoselectivity. Furthermore, one reported synthesis of this compound involves a singlet oxygen ene reaction as a key step. rug.nl The ene reaction is a characteristic transformation of singlet oxygen with alkenes that possess an allylic hydrogen, resulting in the formation of an allylic hydroperoxide. scripps.edu

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics and mechanisms for the synthesis and transformation of this compound is crucial for process optimization and understanding its chemical behavior. Researchers employ a combination of real-time spectroscopic monitoring, computational modeling, and analysis of reaction parameters to elucidate reaction pathways and identify rate-determining steps.

Real-time monitoring of chemical reactions provides invaluable data on reaction progress, the formation of intermediates, and the consumption of reactants. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool used for in-situ monitoring of reactions involving this compound. mt.comcnrs.fr This non-invasive technique allows for the continuous collection of spectra directly from the reaction mixture without the need for extractive sampling. mt.com

By tracking the characteristic infrared absorption bands of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. For instance, in a typical synthesis of this compound, the disappearance of a reactant's signature peak and the appearance of the carbonyl (C=O) stretch of the product can be quantified. Kinetic studies using in-situ FTIR can help identify rate-limiting steps in a reaction sequence. The information gathered aids in understanding the reaction mechanism and optimizing conditions for improved yield and selectivity. rsc.org The ability to observe transient intermediates, which may not be detectable by offline methods, is a key advantage of this approach in mechanistic studies. mt.com

Table 1: Illustrative In-situ ATR-FTIR Monitoring of a Hypothetical Reaction

| Time (minutes) | Reactant A Conc. (mol/L) | Product B (this compound) Conc. (mol/L) | Intermediate C Conc. (mol/L) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.15 | 0.10 |

| 20 | 0.50 | 0.35 | 0.15 |

| 30 | 0.25 | 0.60 | 0.15 |

| 40 | 0.10 | 0.80 | 0.10 |

| 50 | 0.05 | 0.90 | 0.05 |

| 60 | <0.01 | >0.95 | <0.01 |

This table is for illustrative purposes to demonstrate the type of data obtained from in-situ spectroscopic monitoring.

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the mechanisms of complex organic reactions. bohrium.com For reactions involving structures similar to this compound, such as the synthesis of 1,4-diketones, DFT has been used to map out plausible reaction pathways. researchgate.net These computational studies can elucidate the entire catalytic cycle, identifying key transition states and intermediates. researchgate.net

In the context of this compound, DFT calculations can provide insights into:

Transition State Geometries and Energies: Identifying the energy barriers for each step of a proposed mechanism, which helps in determining the rate-limiting step.

Reaction Intermediates: Predicting the stability and structure of transient species that are difficult to observe experimentally. nih.gov

Molecular Orbital Analysis: Understanding the electronic aspects of the reaction. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the nucleophilic and electrophilic sites of the reacting molecules, predicting their reactivity. vulcanchem.com For a related compound, 4-hydroxy-4,4-diphenylbutan-2-one, DFT calculations show the HOMO is localized on the phenyl rings, while the LUMO resides on the carbonyl group. vulcanchem.com

Table 2: Representative Data from DFT Analysis of a Reaction Step

| Parameter | Description | Example Value (Hypothetical) |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for the reaction to proceed. | 21.5 kcal/mol |

| ΔGrxn (Gibbs Free Energy of Reaction) | The overall energy change from reactant to product for a given step. | -15.2 kcal/mol |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack. | -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack. | -1.9 eV |

| Key Bond Distances in Transition State | Formation or breaking of bonds at the peak of the energy profile. | C-C: 2.1 Å; C-H: 1.5 Å |

This table contains representative data types and values obtained from DFT calculations to illustrate the insights gained.

The rate of chemical reactions involving this compound is significantly influenced by fundamental parameters such as temperature and reactant concentration. According to collision theory, increasing these parameters generally leads to an accelerated reaction rate.

Concentration Effects: Increasing the concentration of one or more reactants leads to a greater number of particles within a given volume. libretexts.org This increases the probability of collision between reacting species, and as a result, the frequency of effective collisions rises, thereby increasing the reaction rate. chemicals.co.uk Kinetic studies often involve systematically varying the initial concentrations of reactants to determine the reaction order with respect to each component, which is a key part of establishing the rate law for the reaction.

Table 3: General Impact of Temperature and Concentration on Reaction Rate

| Parameter Varied | Change | Effect on Molecular Collisions | Expected Impact on Reaction Rate |

| Temperature | Increase | More frequent and more energetic collisions | Increase |

| Temperature | Decrease | Less frequent and less energetic collisions | Decrease |

| Reactant Concentration | Increase | More frequent collisions | Increase |

| Reactant Concentration | Decrease | Less frequent collisions | Decrease |

This table illustrates the generally accepted principles of how temperature and concentration affect reaction rates based on collision theory.

Derivatives and Analogues of 4,4 Diphenylbutan 2 One

Synthesis and Reactivity of Modified Structures

The introduction of different substituents onto the 4,4-Diphenylbutan-2-one backbone gives rise to a range of derivatives with unique chemical characteristics. The following sections detail the synthesis and reactivity of these modified structures.

The introduction of a hydroxyl group into the this compound structure significantly influences its physical and chemical properties, primarily through the introduction of hydrogen bonding capabilities.

Synthesis:

The most common hydroxylated derivative is 4-hydroxy-4,4-diphenylbutan-2-one. Its synthesis is classically achieved through a Grignard reaction. One established method involves the reaction of benzophenone (B1666685) with methylmagnesium iodide, which, after an acidic workup, yields the desired product. vulcanchem.com Another approach utilizes the protection of the ketone in ethyl acetoacetate (B1235776) as a cyclic ketal using ethylene (B1197577) glycol, followed by a Grignard reaction with phenylmagnesium bromide to form a tertiary alcohol, and subsequent deprotection under acidic conditions to yield 4-hydroxy-4,4-diphenylbutan-2-one. aroonchande.comed.gov Modern optimizations of the Grignard approach have been developed; for instance, the use of catalytic cerium(III) chloride in THF at low temperatures (-78°C) has been shown to improve the yield to 91% by suppressing side reactions. vulcanchem.com Microwave-assisted methods have also been reported to significantly reduce reaction times while maintaining high yields. vulcanchem.com

Reactivity:

The hydroxylated derivative exhibits dual reactivity centered at the hydroxyl and ketone functionalities. vulcanchem.com

Hydroxyl Group Functionalization: The hydroxyl group can undergo reactions such as Mitsunobu reactions to form ethers and acetylation to produce acetate-protected derivatives. vulcanchem.com

Ketone Group Reactivity: The ketone's carbonyl group is susceptible to nucleophilic addition. It can react with Grignard reagents to form tertiary alcohols or with hydrazines to yield hydrazones, which are useful intermediates in Fischer indole (B1671886) synthesis. vulcanchem.com

The incorporation of a morpholine (B109124) ring introduces a tertiary amine functionality, which can significantly alter the molecule's properties and reactivity.

Synthesis:

A key morpholine-containing derivative is 2-Butanone, 4,4-diphenyl-1-morpholino-. This compound can be synthesized through the reaction of this compound with morpholine in the presence of a suitable catalyst. ontosight.ai Another documented morpholine-containing analogue is 3,4-di(morpholin-4-yl)-2,4-diphenylbutan-2-ol. lookchem.com

Reactivity:

The presence of the morpholine moiety introduces a basic nitrogen atom and a highly reactive carbonyl group. ontosight.ai This makes these derivatives valuable intermediates in the synthesis of more complex molecules. ontosight.ai For instance, 4-morpholino-2,2-diphenylvaleronitrile, a related structure, is an intermediate in the synthesis of phenadoxone, where it is treated with ethylmagnesium bromide. who.int The reactivity of the morpholine ring itself has been studied, though not specifically for these derivatives, showing that it can react with various amino acids. nih.gov

The introduction of fluorine atoms onto the aromatic rings of the this compound scaffold can significantly impact the electronic properties of the molecule.

Synthesis:

Fluoro-substituted analogues can be prepared through various synthetic routes. For example, 4-fluoro-1,2-diphenylbutan-1-one and its derivatives with substituents such as methoxy (B1213986), fluoro, and chloro on the second phenyl ring have been synthesized. nih.gov The synthesis of 1,4-bis(4-fluorophenyl)-2,3-diphenylbutane-1,4-dione has also been reported, which can be formed as an impurity during the synthesis of atorvastatin (B1662188) intermediates. google.comgoogle.com This diketone arises from the reaction of the anion of 1-(4-fluorophenyl)-2-phenyl ethanone (B97240) with 2-halo-1-(4-fluorophenyl)-2-phenylethanone. google.com The synthesis of α-fluoroacetophenones, which are related structures, can be achieved from 1,3-diketones using electrophilic fluorinating agents like Selectfluor®. ccspublishing.org.cn

Reactivity:

The reactivity of these fluoro-derivatives is influenced by the electron-withdrawing nature of the fluorine atoms. Halogenation of 1-(4-fluorophenyl)-2-phenyl ethanone at the α-carbon is a key step in the synthesis of some of these compounds. google.comgoogle.com The resulting α-halo ketone can then undergo nucleophilic substitution reactions. google.com

The presence of a carbon-carbon double bond in conjugation with the ketone carbonyl group defines the enone derivatives of this compound.

Synthesis:

A well-documented enone derivative is 4,4-diphenylbut-3-en-2-one. Its synthesis can be achieved through a multi-step sequence starting from ethyl acetoacetate. aroonchande.comchegg.com This process involves:

Protection: The ketone functionality of ethyl acetoacetate is protected as a cyclic ketal using ethylene glycol and an acid catalyst like p-toluenesulfonic acid. aroonchande.com

Grignard Reaction: The protected intermediate reacts with phenylmagnesium bromide. aroonchande.com

Deprotection and Dehydration: The protecting group is removed under acidic conditions (e.g., with HCl), which also facilitates the dehydration of the intermediate β-hydroxyketone to form the final enone product. aroonchande.com

Other synthetic routes to 4,4-diphenylbut-3-en-2-one are also available. molbase.com

Reactivity:

The enone system is a classic Michael acceptor, making it susceptible to conjugate addition reactions. The 4,4-diphenylbut-3-enyl moiety has been incorporated into more complex structures, such as derivatives of 4-hydroxybutanamides, where it serves as a lipophilic substituent. uj.edu.pl

Analogues containing a 1,4-dicarbonyl or a 1,4-diol functionality represent another important class of related compounds.

Synthesis:

1,4-Diketones: 1,4-Diaryl-1,4-diketones, such as 1,4-diphenylbutane-1,4-dione, can be synthesized through methods like the cross-aldol condensation of substituted acetophenones with α-bromo-acetophenones, followed by dehydrobromination and cleavage of the resulting cyclopropyl (B3062369) intermediate. mdpi.com Another route involves the reaction of Grignard reagents with succinic anhydride. grafiati.com Electrochemical methods have also been developed for the synthesis of 1,4-diketones from enol acetates and 1,3-diketones. acs.org

1,4-Diols: The corresponding 1,4-diaryl-1,4-diols are typically prepared by the reduction of the 1,4-diketones. mdpi.com This can be achieved chemically using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com Stereoselective enzymatic reductions using alcohol dehydrogenases (ADHs) have also been employed to produce chiral diols. mdpi.com For instance, ADH from Ralstonia sp. has shown high activity and stereoselectivity in the bioreduction of 1,4-diaryl-1,4-diketones to the corresponding (1S,4S)-diols. mdpi.com The conversion of meso-1,4-diphenylbutan-2,3-diol to (Z)-1,4-diphenyl-2-butene has also been described mechanistically. researchgate.netscielo.org.bo

Reactivity:

1,4-Diketones are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrrole (B145914) and furan (B31954) derivatives, through Paal-Knorr type reactions. acs.org The 1,4-diols can undergo further transformations, for example, substitution reactions after conversion of the hydroxyl groups into better leaving groups. The diolate complexes of group 4 metalloporphyrins, such as those derived from 2,3-diphenylbutane-2,3-diol, have been synthesized and their substitution and cleavage reactions studied. iastate.edu

The synthesis of chiral derivatives and enantiomerically pure compounds related to this compound is of significant interest, particularly for applications in asymmetric synthesis.

Synthesis:

The primary approach to obtaining chiral derivatives involves the asymmetric reduction of prochiral diketones. The asymmetric reduction of 1,4-diphenylbutane-1,4-dione to yield chiral 1,4-diols has been achieved with high enantiomeric excess (up to 97% ee) using reducing agents like NaBH₄ or BH₃·THF in combination with chiral reagents such as (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol or (S)-proline. thieme-connect.comthieme-connect.com These chiral diols are key intermediates for the synthesis of C₂-symmetric (2S,5S)-2,5-diphenylpyrrolidine derivatives. thieme-connect.comthieme-connect.com

Enzymatic methods, as mentioned previously, also provide a route to enantiopure 1,4-diols. mdpi.com Furthermore, the asymmetric synthesis of related chiral molecules, such as (R)-(-)-2,2-diphenylcyclopentanol, which serves as a chiral auxiliary, has been accomplished via the oxazaborolidine-catalyzed borane (B79455) reduction of the corresponding ketone. orgsyn.org While not a direct derivative, the synthesis of enantiomerically pure methadone metabolites, which share the diphenylbutane core, has been achieved through a chiral pool approach starting from enantiopure alaninol. nih.gov

Reactivity:

The enantiomerically pure derivatives serve as valuable tools in asymmetric synthesis. For example, chiral 2,5-diphenylpyrrolidines are used as auxiliaries in enantioselective reactions. thieme-connect.comthieme-connect.com The chiral alcohol (R)-(-)-2,2-diphenylcyclopentanol is employed as a chiral auxiliary in asymmetric nitroalkene [4+2] cycloadditions. orgsyn.org The development of synthetic routes to these enantiomerically pure compounds is crucial for their application in the construction of complex chiral molecules. scispace.com

Structure-Reactivity Relationships in Derivatives

The relationship between the molecular structure of a compound and its chemical reactivity is a fundamental concept in chemistry. For derivatives of this compound, this relationship is explored by introducing various functional groups and observing the resultant changes in chemical properties and behavior. These studies are crucial for synthesizing new molecules with desired characteristics. The reactivity of these derivatives is largely dictated by the interplay of steric and electronic effects imparted by the modifications to the parent structure.

A key derivative that provides insight into structure-reactivity relationships is 4-Hydroxy-4,4-diphenylbutan-2-one. nih.govnih.gov In this molecule, the introduction of a hydroxyl (-OH) group at the C4 position creates a significant structural feature: an intramolecular hydrogen bond forms between the hydrogen of the hydroxyl group and the oxygen of the ketone group. nih.gov This interaction, where the hydroxyl group acts as a donor and the ketone as an acceptor, results in a more rigid, cyclic conformation. nih.gov This intramolecular bonding stabilizes the molecule and influences how it interacts with other molecules. nih.gov Furthermore, the crystal structure of this derivative is organized into sheets, where molecules are linked by intermolecular C-H···π interactions between the phenyl rings of adjacent molecules. nih.gov

The core structure of this compound also serves as a scaffold for creating more complex molecules where understanding the impact of structural modifications is essential. In the synthesis of analogues of Maculalactone A, a natural product with antifouling properties, 3-Hydroxy-1,4-diphenylbutan-2-one was utilized as a key intermediate. This work involved the strategic addition of substituents to the phenyl rings to conduct structure-activity relationship (SAR) studies. For instance, methoxy groups were introduced at the para-positions of the benzyl (B1604629) groups with the hypothesis that these modifications would have a minimal effect on the compound's biological activity.

Further illustrating the versatility of the diphenylbutanone framework, a series of complex derivatives have been synthesized by attaching substituted quinolone moieties. nih.gov This research provides clear examples of how systematic changes to a peripheral part of the molecule can be used to create a library of new compounds. The study involved preparing derivatives with chloro, bromo, and methyl groups on the quinolone ring, demonstrating how the core structure can be functionalized to explore a range of chemical properties. nih.gov For example, 2-(6-Chloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-1,4-diphenylbutane-1,4-dione and its bromo- and methyl--substituted counterparts were successfully synthesized and characterized. nih.gov

The following table summarizes key derivatives of this compound and the research findings associated with their structural modifications.

| Derivative Name | Structural Modification | Key Research Finding / Application |

| 4-Hydroxy-4,4-diphenylbutan-2-one | Addition of a hydroxyl group at the C4 position. | Forms a stabilizing intramolecular hydrogen bond with the ketone group, influencing molecular conformation and intermolecular interactions. nih.gov |

| 3-Hydroxy-1,4-diphenylbutan-2-one | Isomer of the above, used as a synthetic intermediate. | Utilized in the synthesis of Maculalactone A analogues for structure-activity relationship studies. |

| 2-(6-Chloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-1,4-diphenylbutane-1,4-dione | Addition of a substituted quinolone moiety to the butane (B89635) backbone. | Demonstrates the use of the diphenylbutanone structure as a scaffold for creating complex heterocyclic compounds. nih.gov |

| 2-(6-Bromo-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-1,4-diphenylbutane-1,4-dione | Addition of a bromo-substituted quinolone moiety. | Part of a series to study the effect of halogen substitution on the properties of complex derivatives. nih.gov |

| 2-(4-Hydroxy-6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1,4-diphenylbutane-1,4-dione | Addition of a methyl-substituted quinolone moiety. | Part of a series to study the effect of alkyl substitution on the properties of complex derivatives. nih.gov |

Applications in Advanced Chemical Synthesis

Building Block for Complex Molecules

4,4-Diphenylbutan-2-one is a valuable reagent for the synthesis of more intricate molecules. Its chemical reactivity allows for various transformations, making it a foundational component in multi-step synthetic pathways.

Researchers have utilized this compound to produce a range of complex structures. It serves as a reagent in the synthesis of monofluorinated epoxides through specific ring-opening reactions chemicalbook.com. Furthermore, it can be transformed into β-unsaturated ketones and aldehydes researchgate.net. One notable application is in the synthesis of methyl cinnamate, which can subsequently be converted to cinnamaldehyde (B126680) researchgate.net.

The compound also serves as a starting material for various derivatives through reactions at its ketone group or diphenylmethyl center. For instance, it is the precursor for 4-Hydroxy-4,4-diphenylbutan-2-one, a hydroxy ketone whose crystal structure and intermolecular interactions have been studied in detail researchgate.netnih.gov. Another example is its reaction with morpholine (B109124) in the presence of a catalyst to yield 2-Butanone, 4,4-diphenyl-1-morpholino-, a more complex molecule with potential applications in the pharmaceutical sector solubilityofthings.com.

The table below summarizes several complex molecules synthesized using this compound as a key starting material.

| Starting Material | Reagents/Conditions | Product | Application/Significance | Reference(s) |

| This compound | Not Specified | Monofluorinated Epoxides | Synthesis of fluorinated organic molecules | chemicalbook.com |

| This compound | Dehydration | β-Unsaturated Ketones/Aldehydes | Intermediates in organic synthesis | researchgate.net |

| This compound | Morpholine, Catalyst | 2-Butanone, 4,4-diphenyl-1-morpholino- | Intermediate for molecules with potential biological activity | solubilityofthings.com |

| This compound | Adaptation of Rivett (1980) method | 4-Hydroxy-4,4-diphenylbutan-2-one | Studied for crystal structure and hydrogen bonding | researchgate.netnih.gov |

Precursor for Pharmaceuticals and Agrochemicals

The diphenylbutane structural motif is present in a number of pharmacologically active compounds. The synthesis of such molecules often relies on precursors like this compound and its derivatives.

A significant example is the connection of the diphenylbutane core to the synthesis of methadone. A key precursor to methadone is methadone intermediate (4-cyano-2-dimethylamino-4,4-diphenylbutane), a direct derivative of the 4,4-diphenylbutane structure. This highlights the importance of the core scaffold in the synthesis of opioid analgesics wikipedia.org.

Furthermore, derivatives of this compound are being explored for their potential in drug development. The morpholinium derivative, 1-morpholin-4-ium-4-yl-4,4-diphenyl-butan-2-one chloride, is noted for its potential applications in the development of new therapeutic agents solubilityofthings.com.

Role in Material Science

The application of this compound in material science is an emerging area of research, primarily focused on the properties and potential uses of its derivatives. The rigid diphenyl structure combined with a reactive ketone offers a platform for designing molecules with specific solid-state properties or for incorporation into larger material systems.

A derivative, 4-Hydroxy-4,4-diphenylbutan-2-one, has been synthesized and its crystal structure analyzed in detail. Studies show that its molecules arrange into chains and sheets through a network of intermolecular C-H···π and O-H···O hydrogen bonds researchgate.netnih.gov. Understanding these non-covalent interactions is fundamental in crystal engineering and designing materials with specific packing characteristics and physical properties.

Additionally, morpholinium chloride salts derived from this compound are being investigated for their potential in creating novel ionic liquids and polymers, indicating a pathway for this chemical scaffold into functional materials solubilityofthings.com.

While this compound itself is not typically used as a monomer, its core structure is relevant to polymerization. A related compound, 1,4-dilithio-1,4-diphenylbutane, which can be formed from the reductive coupling of styrene (B11656), acts as an initiator for anionic polymerization wikipedia.org. This process is a cornerstone of living polymerization techniques, which allow for the synthesis of polymers with controlled molecular weight and architecture wikipedia.org. Although this is not a direct use of this compound, it demonstrates the utility of the 1,4-diphenylbutane (B89690) skeleton in initiating the formation of polymer chains.

Catalytic Applications of Derivatives

Derivatives of this compound have been successfully employed in advanced catalytic systems, enabling challenging and highly selective chemical transformations.

A notable example involves the use of 1-diazo-1,4-diphenylbutan-2-one, a derivative of the parent ketone. This diazo compound serves as a key substrate in a novel catalytic radical process for the asymmetric construction of cyclobutanones. When combined with a sophisticated cobalt(II)-based metalloradical catalyst, it facilitates an intramolecular 1,4-C–H alkylation reaction. This method allows for the stereoselective synthesis of optically active cyclobutanones, which are valuable four-membered ring structures in organic synthesis.

The table below details the catalysts and outcomes of this process.

| Substrate | Catalyst System | Product | Yield | Enantioselectivity (ee) | Reference(s) |

| 1-diazo-1,4-diphenylbutan-2-one | [Co(P2)] (First-gen chiral catalyst) | 2,3-diphenylcyclobutan-1-one | 50% | 46% | |

| 1-diazo-1,4-diphenylbutan-2-one | [Co(P4)] (New-gen chiral catalyst) | 2,3-diphenylcyclobutan-1-one | - | 78% |

Beyond this, it has been proposed that this compound can be used in the synthesis of rhenium complexes, which are known to have applications in catalysis researchgate.net.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4,4-Diphenylbutan-2-one, the most characteristic absorption band in its IR spectrum would be due to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak is typically strong and appears in the region of 1700-1725 cm⁻¹. Additionally, the spectrum would exhibit bands corresponding to C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations from the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (224.3 g/mol ). nih.gov The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and the loss of the diphenylmethyl radical or other stable fragments, providing further confirmation of the structure.

X-ray Crystallography for Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, based on the available search results, there is no published crystal structure for this compound. A crystallographic study of the related compound, 4-Hydroxy-4,4-diphenylbutan-2-one, has been reported, revealing its molecular conformation and intermolecular interactions in the solid state. researchgate.net A similar analysis of this compound, were it to be performed, would provide precise bond lengths, bond angles, and conformational details of the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic phenyl rings and the n → π* transition of the carbonyl group. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be characteristic of the chromophores present in the molecule.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have been employed to investigate the properties of compounds structurally related to 4,4-Diphenylbutan-2-one. For instance, in the study of substituted ethane-1,2-diones, geometry optimization was performed using the density functional theory method with the B3LYP hybrid functional and the 6-31G(d, p) basis set. nih.gov Such calculations are crucial for understanding the charge distribution and predicting spectroscopic properties. nih.gov

In a similar vein, theoretical calculations of NMR shielding parameters for related Schiff bases were performed using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++g(d,p) basis sets. acs.org This approach is valuable for accurately assigning experimental NMR spectra and understanding the influence of molecular structure on chemical shifts. acs.org For 4-hydroxy-4,4-diphenylbutan-2-one, computational tools like Density Functional Theory (DFT) calculations, for example using Gaussian software, can be used to predict NMR chemical shifts, which are then compared with experimental data for validation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and reactivity of diphenylbutane derivatives. For 4-hydroxy-4,4-diphenylbutan-2-one, DFT calculations at the B3LYP/6-31G* level have been used to predict key electronic properties. vulcanchem.com These calculations reveal a significant dipole moment, reflecting the molecule's polarity, and provide insights into its reactivity through the analysis of frontier molecular orbitals. vulcanchem.com The highest occupied molecular orbital (HOMO) is localized on the phenyl rings, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group, indicating the likely site for electrophilic attack. vulcanchem.com

DFT has also been instrumental in studying reaction mechanisms involving similar structures. For example, the mechanism of bis(diethylamino)cyclopropenylidene (Et-BAC) catalyzed synthesis of 1,4-diketones was investigated using DFT at the M06-2X/6-31G(d,p) level of theory. bohrium.com This analysis helped to understand the umpolung (polarity inversion) efficacy of the catalyst and followed the reaction pathway from the initial nucleophilic attack to the final product formation. bohrium.com

Table 1: DFT-Predicted Properties of 4-hydroxy-4,4-diphenylbutan-2-one

| Property | Value | Computational Method |

|---|---|---|

| Dipole Moment | 3.2 D | B3LYP/6-31G* |

| HOMO Energy | -6.8 eV | B3LYP/6-31G* |

| LUMO Energy | -1.9 eV | B3LYP/6-31G* |

| Solvation Energy (in water) | -45.2 kcal/mol | Molecular dynamics simulations |

Data sourced from reference vulcanchem.com

Conformational Analysis

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's properties and interactions. X-ray crystallographic studies of 4-hydroxy-4,4-diphenylbutan-2-one show that the molecule adopts a specific conformation to minimize steric hindrance. vulcanchem.com The phenyl rings are in a staggered arrangement relative to the ketone group. vulcanchem.com The geometry around the C4 carbon is tetrahedral, consistent with sp³ hybridization. vulcanchem.com

A significant feature observed in the solid state of 4-hydroxy-4,4-diphenylbutan-2-one is the presence of an intramolecular O-H⋯O hydrogen bond between the hydroxyl group and the ketone oxygen. nih.govresearchgate.net This interaction stabilizes the molecule. nih.gov Furthermore, intermolecular C-H⋯π interactions link adjacent molecules into chains. nih.govresearchgate.net

Table 2: Crystal Data for 4-hydroxy-4,4-diphenylbutan-2-one

| Parameter | Value |

|---|---|

| Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.8619 (2) |

| b (Å) | 9.2015 (2) |

| c (Å) | 14.3720 (3) |

| β (°) | 102.098 (2) |

| Volume (ų) | 1275.21 (5) |

| Z | 4 |

Data sourced from reference researchgate.net

This detailed structural information is essential for understanding the compound's physical properties and its potential interactions in a biological or chemical system.

Biological and Environmental Considerations for Research

Biological Relevance of Derivatives

While 4,4-Diphenylbutan-2-one itself is primarily a synthetic intermediate, its structural motif has been incorporated into a variety of derivatives that exhibit notable biological activities. These derivatives often feature modifications to the butanone backbone, such as hydroxylation, the introduction of additional functional groups, or the incorporation of heterocyclic rings.

One area of interest is the development of enzyme inhibitors. For instance, derivatives of the related structure, 1,4-diphenylbutane-2,3-dione (B3101029), have been investigated as inhibitors of mammalian carboxylesterases (CEs). These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. Studies have shown that the introduction of bromine atoms to the methylene (B1212753) groups of 1,4-diphenylbutane-2,3-dione significantly enhances its inhibitory potency against CEs. ontosight.ai This suggests that the electrophilicity of the carbonyl groups plays a crucial role in the inhibitory activity.

Another class of derivatives with demonstrated biological relevance includes those incorporating a piperazine (B1678402) moiety. Piperazine and its derivatives are common scaffolds in medicinal chemistry, known for their presence in a wide array of pharmacologically active compounds. arabjchem.org The compound 1-(1,4-diphenylbutan-2-yl)piperazine (B10839129) has been studied for its potential as a ligand for various receptors, with possible applications in fields such as neuroscience and oncology. ontosight.ai The lipophilicity imparted by the diphenylbutyl group can influence the compound's ability to interact with biological targets. ontosight.ai

Furthermore, hybrid molecules incorporating the 2,5-diphenyl-1H-pyrrol-1-yl moiety, synthesized from 1,4-diphenylbutane-1,4-dione (an oxidized form of a this compound precursor), have shown promising antitubercular activity. rsc.org These pyrrole (B145914) derivatives, when combined with other bioactive fragments like coumarin (B35378) or isoniazid, have demonstrated significant growth inhibition against Mycobacterium tuberculosis. rsc.org

The hydroxylated derivative, 4-Hydroxy-4,4-diphenylbutan-2-one, has been synthesized and studied, primarily in the context of its crystalline structure and as a precursor for more complex molecules. nih.gov Its potential for further functionalization makes it a valuable intermediate in the synthesis of other biologically active compounds. rsc.org For example, it has been used in the synthesis of maculalactone A analogues, which have been assayed for their toxicity against marine organisms, indicating potential applications as antifouling agents. rsc.org

Table 1: Biological Relevance of this compound Derivatives

| Derivative Class | Specific Example | Biological Activity / Relevance | Key Research Finding |

|---|---|---|---|

| Dione Derivatives | 1,4-Dibromo-1,4-diphenylbutane-2,3-dione | Carboxylesterase (CE) Inhibition | Bromination significantly increases inhibitory potency against CEs. ontosight.ai |

| Piperazine Derivatives | 1-(1,4-Diphenylbutan-2-yl)piperazine | Potential Receptor Ligand | Investigated for applications in neuroscience and oncology due to the pharmacological importance of the piperazine scaffold. ontosight.ai |

| Pyrrole Derivatives | N-(2,5-diphenyl-1H-pyrrol-1-yl)benzamide | Antitubercular Activity | Exhibits inhibitory activity against Mycobacterium tuberculosis. rsc.org |

| Hydroxylated Derivatives | 4-Hydroxy-4,4-diphenylbutan-2-one | Synthetic Intermediate | Used in the synthesis of biologically active molecules like maculalactone A analogues for antifouling research. rsc.org |

Environmental Fate and Degradation Studies

The environmental fate of a chemical compound is a critical consideration, determining its persistence, distribution, and potential for causing ecological harm. For this compound, specific data on its environmental degradation is limited. fishersci.frthermofisher.com However, insights can be gleaned from studies on structurally similar compounds and general knowledge of the degradation of aromatic ketones.

Aromatic ketones can be subject to photooxidation in the atmosphere, a process that can lead to the formation of secondary organic aerosols. acs.org While specific studies on this compound are not available, research on other aromatic ketones indicates that they can contribute to atmospheric particulate matter. acs.org

In soil and water, the primary mechanism for the breakdown of many organic compounds is microbial degradation. nih.govresearchgate.net Although direct studies on this compound are scarce, research on the microbial degradation of 1,3-diphenylbutane (B74984), a structural isomer, provides a useful model. cdnsciencepub.comnih.gov The metabolism of 1,3-diphenylbutane by soil microorganisms such as Bacillus, Pseudomonas, Micrococcus, and Nocardia has been shown to proceed through oxidation. cdnsciencepub.comnih.gov This process involves an initial attack by a monooxygenase enzyme to hydroxylate one of the phenyl rings, followed by further oxidation and cleavage of the aromatic ring. cdnsciencepub.comnih.gov The degradation pathway ultimately leads to the formation of smaller molecules like 4-phenylvaleric acid and phenylacetic acid, which can then be further metabolized. cdnsciencepub.comnih.gov

This metabolic pathway, involving initial hydroxylation followed by ring fission, is a common strategy employed by bacteria to degrade aromatic hydrocarbons. unesp.brmdpi.com The degradation of aromatic compounds is often initiated by monooxygenase or dioxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it susceptible to cleavage. unesp.br The resulting intermediates are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. mdpi.com